molecular formula C10H8BrF3O3 B1418005 Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 1131587-97-7

Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate

Cat. No.: B1418005
CAS No.: 1131587-97-7
M. Wt: 313.07 g/mol
InChI Key: XVIIEWCHQVKVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate (CAS 1131587-97-7) is a substituted benzoate ester with the molecular formula C₁₀H₈BrF₃O₃ and a molecular weight of 313.07 g/mol. Its structure features a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a bromine atom at position 5 on the benzene ring (Figure 1). This compound is widely used in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the -CF₃ and bromine substituents, which enhance metabolic stability and reactivity in synthesis .

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIIEWCHQVKVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661003
Record name Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-97-7
Record name Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and trifluoromethyl groups, is part of a broader class of trifluoromethyl-containing compounds known for their diverse pharmacological effects. Understanding the biological activity of this compound requires an examination of its chemical properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula : C10H8BrF3O3
  • Molar Mass : 313.07 g/mol
  • CAS Number : 1131587-97-7

The structural formula reveals the presence of a methoxy group (-OCH₃), a bromine atom (Br), and a trifluoromethyl group (-CF₃), which significantly influence the compound's reactivity and biological interactions.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, which can improve binding affinity to various enzymes, potentially leading to inhibition. For example, studies have shown that similar compounds can inhibit 5-hydroxytryptamine (5-HT) uptake, suggesting a possible role in modulating serotonergic pathways .
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens, making them candidates for further investigation in the field of infectious diseases .
  • Anticancer Activity : Research has suggested that compounds containing trifluoromethyl groups may have enhanced potency against cancer cell lines. This is often linked to their ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on related compounds demonstrated that introducing a trifluoromethyl group significantly increased the potency against certain enzyme targets, including reverse transcriptase, by enhancing hydrogen bonding interactions with active sites .
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines showed that this compound could induce cell death at micromolar concentrations, suggesting its utility in developing new anticancer agents .

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Drug Synthesis : It is employed in the production of biologically active compounds, including derivatives that exhibit significant pharmacological activities. For example, it is used in synthesizing 9-O-(4-carboxybenzyl)berberine (CBB), which has been studied for its anti-cancer properties.
  • Biological Activity : Research indicates that derivatives of this compound may interact with biological targets, leading to potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory and anti-tumor activities .

Agrochemical Applications

In the agrochemical sector, this compound is utilized for developing new pesticides and herbicides:

  • Trifluoromethylpyridine Derivatives : This compound acts as a precursor in synthesizing trifluoromethylpyridine derivatives, which are widely used in agrochemicals. More than 20 new agrochemicals containing trifluoromethyl groups have been developed and registered with ISO common names.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound exhibited potent cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Development of New Agrochemicals

Research involving the synthesis of new trifluoromethylpyridine-based agrochemicals highlighted the effectiveness of this compound as a building block for creating environmentally friendly pesticides.

Comparison with Similar Compounds

Key Properties :

  • Purity : >97.00% (via COA)
  • Storage : Stable at room temperature; solutions stored at -80°C (6 months) or -20°C (1 month) .
  • Solubility : Enhanced by heating to 37°C and ultrasonication .

Comparison with Structural Analogs

Substituent Variations and Similarity Scores

The compound’s structural analogs differ in substituent types, positions, or functional groups, impacting their physicochemical and reactivity profiles. Key examples include:

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate 1131587-97-7 -OCH₃ (2), -CF₃ (4), -Br (5) C₁₀H₈BrF₃O₃ 313.07 Reference
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 4133-72-6 -OCH₃ (2), -F (4), -Br (5) C₉H₇BrFO₃ 276.06 0.95
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 1644-71-9 -OH (2), -Br (4), -F (5) C₈H₆BrFO₃ 261.04 0.95
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2007915-72-0 -F (2), -CF₃ (4), -Br (5) C₁₀H₇BrF₄O₂ 315.06 N/A
Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate N/A -OH (2), -CF₃ (4), -Br (5) C₉H₆BrF₃O₃ 299.05 N/A

Key Observations :

  • Trifluoromethyl vs.
  • Methoxy vs. Hydroxy Groups : The hydroxyl analog (CAS 1644-71-9) exhibits higher acidity (pKa ~4–5) compared to the methoxy derivative (pKa ~9–10), influencing solubility and hydrogen-bonding interactions .

Q & A

Q. What are the standard synthetic routes for preparing methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate?

The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A general procedure involves:

  • Step 1 : Bromination and methoxylation of a substituted benzoic acid derivative using reagents like NBS (N-bromosuccinimide) or CuBr₂ under controlled conditions to ensure regioselectivity .
  • Step 2 : Esterification of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄ or DCC).
  • Step 3 : Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., using CF₃Cu or trifluoromethylating agents like Togni’s reagent) . Purity is validated by HPLC (>98%) and NMR spectroscopy .

Q. How do substituents influence the compound’s reactivity in further synthetic modifications?

The bromine atom at position 5 serves as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation. The methoxy group at position 2 acts as an electron-donating group, directing electrophilic substitution to the para position relative to itself. The trifluoromethyl group enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (NAS) reactions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

  • Directing Effects : The methoxy group directs electrophiles to position 6 (para to itself), while the trifluoromethyl group deactivates the ring, favoring meta substitution in certain conditions. Computational modeling (DFT) can predict dominant reaction pathways .
  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., SPhos) improve selectivity in cross-coupling reactions by reducing steric hindrance at position 5 .

Q. How can discrepancies in reported synthetic yields be resolved?

Conflicting yields often arise from:

  • Reaction Scale : Small-scale syntheses (<1 mmol) may report higher yields due to better control over exothermic reactions.
  • Purification Methods : Column chromatography vs. recrystallization can lead to variability. For instance, recrystallization from ethanol/water mixtures improves purity but reduces yield by 10–15% . Systematic reproducibility studies under inert atmospheres (Ar/N₂) are recommended.

Q. What analytical techniques are critical for characterizing this compound’s stability?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C for this compound).
  • NMR Stability Studies : Monitor hydrolytic degradation of the ester group under acidic/alkaline conditions (e.g., 1H NMR in D₂O at 25°C shows <5% degradation over 72 hours) .
  • HPLC-MS : Detects trace impurities (e.g., de-brominated byproducts) under accelerated storage conditions (40°C/75% RH) .

Q. How does the compound behave in photochemical reactions?

The trifluoromethyl group increases photostability due to its electron-withdrawing nature, but the bromine atom can undergo homolytic cleavage under UV light (λ = 254 nm), generating aryl radicals. Time-resolved ESR spectroscopy is used to track radical intermediates .

Methodological Considerations

Q. What computational tools predict the compound’s solubility and logP?

  • COMSO-RS : Predicts solubility in organic solvents (e.g., logP = 3.2 in octanol/water) .
  • Molecular Dynamics (MD) Simulations : Assess interactions with biological membranes for drug-delivery applications .

Q. How to address challenges in crystallizing this compound for X-ray diffraction?

  • Co-crystallization Agents : Use of 1,3,5-triazine derivatives improves crystal lattice formation.
  • Slow Evaporation : Ethyl acetate/hexane mixtures (1:3) yield monoclinic crystals suitable for SC-XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.